(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid
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Overview
Description
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a butanoic acid backbone. The fluorine atoms significantly influence the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on scalability and cost-effectiveness, often employing advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride
Uniqueness
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is unique due to its high fluorine content, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(2R)-3,3,4,4-tetrafluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWLXOCDPKQHX-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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